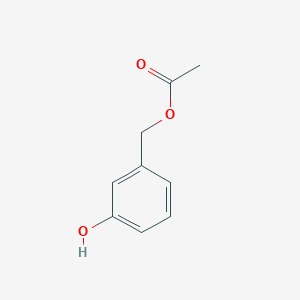

3-Hydroxybenzyl acetate

Descripción general

Descripción

3-hydroxybenzyl acetate is an acetate ester resulting from the formal condensation of the carboxy group of acetic acid with the hydroxy group of 3-hydroxybenzyl alcohol. It is an acetate ester and a member of phenols.

Aplicaciones Científicas De Investigación

Crystal and Molecular Structure Analysis : 3,5-di-tert-butyl-4-hydroxybenzyl acetate has been studied for its molecular and crystal structure, revealing how molecules form infinite chains in crystals via hydrogen bonds. This has implications in the field of crystallography and material science (Bukharov et al., 2001).

Marine Fungal Compounds : Research on marine fungus Trichoderma atroviride G20-12 led to the isolation of new compounds, including derivatives of 3-Hydroxybenzyl acetate, which could have potential applications in pharmaceuticals or as bioactive compounds (Sun et al., 2009).

Photolytic Studies : The flash photolysis of p-hydroxybenzyl acetate has been studied, leading to insights into the behavior of p-quinone methide in aqueous solution. Such studies are important in the field of photochemistry and may have applications in understanding chemical reactions triggered by light (Chiang et al., 2002).

Lipase Immobilization and Application : The immobilized lipase from Lactobacillus plantarum showed novel applications in degrading meat and synthesizing different short chain fatty acid esters, including hydroxybenzyl acetates. This has implications in food processing, organic synthesis, and the natural flavor industry (Uppada et al., 2017).

Antioxidant Properties : Studies on Bis(3-amino-1-hydroxybenzyl)diselenide, which is related to this compound, have shown promising antioxidant properties. This has potential applications in pharmaceuticals and healthcare (Yadav et al., 2023).

Synthesis of Sterically Hindered Phenolic Compounds : The reactions of 3,5-di-tert-butyl-4-hydroxybenzyl acetate with indole and its derivatives have been explored for synthesizing sterically hindered phenolic compounds, potentially useful in inhibiting radical chain oxidation processes (Nugumanova et al., 2007).

Catalytic and Biosynthetic Applications : Studies have been conducted on the biosynthesis of chemicals like 3-hydroxypropionic acid from substrates such as acetate, which are relevant to the use of this compound in biotechnological applications (Fei et al., 2021).

Medical and Biotechnological Research : The research applications of this compound extend into medical and biotechnological fields, as seen in studies exploring enzyme mechanisms, microbial metabolism, and the development of new pharmaceuticals and biochemicals.

Propiedades

IUPAC Name |

(3-hydroxyphenyl)methyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-7(10)12-6-8-3-2-4-9(11)5-8/h2-5,11H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUIXENXOUKVZBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=CC(=CC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142784-72-3 | |

| Record name | m-Hydroxybenzyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142784723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | m-Hydroxybenzyl acetate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TSQ4QET8K4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

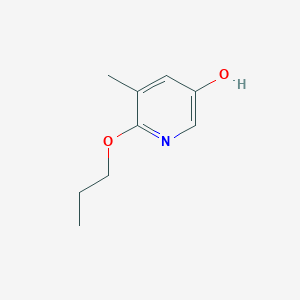

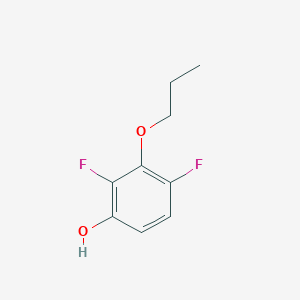

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.